2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a quinoxaline core fused with a 1,2,4-triazole ring . The specific compound you mentioned also has additional functional groups, including a thioacetamide group and a methylbenzyl group.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines consists of a fused ring system with a quinoxaline core and a 1,2,4-triazole ring . The presence of the thioacetamide and methylbenzyl groups in your compound would add additional complexity to the structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of the thioacetamide group could potentially increase its reactivity, while the methylbenzyl group could influence its lipophilicity .
Scientific Research Applications
Cancer Research
The structural features of this compound, particularly the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, indicate its potential use in cancer research. Compounds with similar structures have been studied for their ability to inhibit c-Met kinase, which plays a crucial role in cancer cell growth and metastasis . This suggests that AKOS004957774 could be a candidate for developing new anticancer drugs.
Organocatalysis
The compound’s thiourea moiety is known to be a privileged structure in catalyst development. It can activate substrates and stabilize developing charges in transition states . This property could be harnessed in organocatalysis, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis.
Mechanism of Action
Safety and Hazards
Future Directions
Given the potential biological activities of triazoloquinazolines, future research could focus on exploring the properties and activities of new derivatives, including your compound . This could involve the synthesis and testing of new derivatives, as well as detailed studies of their mechanisms of action.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-17-10-12-19(13-11-17)15-30-24(33)21-8-3-4-9-22(21)31-25(30)28-29-26(31)34-16-23(32)27-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQGDJKGBDFKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide |
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